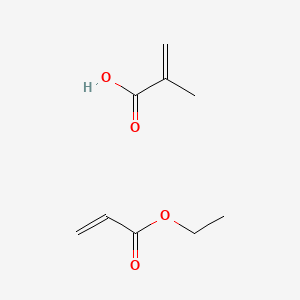
Eudragit L 30D
Cat. No. B1584308
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04419496
Procedure details


Into an agitated reactor is charged 1303 g of a 1000 A butadiene rubber latex (35.3% solids) with a pH of 8.1. The mixture is heated to 70° C. and 184 g of an aqueous AgAg stream is added over a 40 minute period. The AgAg stream contains 1.85% agglomerating agent A, 0.54% sodium dodecylbenzene sulfonate, and the balance water. Then 0.75% shell and core agglomerating agent is added resulting in (0.15% ethyl acrylate/methacrylic acid copolymer) in the agglomerated latex. 55% Of the small 1000 A particles are converted to larger size. To this 70° C. agglomerated latex is added over a five hour period, 565 g of a monomer stream, and 550 g of an aqueous stream. The monomer stream contains 71.7% styrene, 27.9% acrylonitrile, and 0.34% n-octyl mercaptan. The aqueous stream contains 2.58% sodium dodecylbenzene sulfonate, 0.23% sodium persulfate, and the balance water. The latex is heated for 0.5 hours after the additions are finished, steam stripped, stabilized with antioxidants, and the polymer isolated by freeze coagulation. The grafted rubber concentrate is blended with SAN on a 0.8 inch Welding Engineers twin screw extruder to give an ABS resin having 22% rubber and an excellent balance of physical properties of gloss, flow and toughness. Injection molded properties of the ABS are: Ty--5770 psi; Tr--4530 psi; % E--11; Izod--5.8 ft.lbs/inch of notch; gloss--94%; MFR--3.0 g/10 minutes (Cond. I).
[Compound]
Name
1000
Quantity
1303 g
Type
reactant
Reaction Step One


[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
0.15%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]([O:17]S(C1C=CC=CC=1)(=O)=O)[CH2:6]CCCCCCCCCC.[Na].[OH2:28]>>[C:3]([O:17][CH2:5][CH3:6])(=[O:28])[CH:2]=[CH2:1].[C:5]([OH:17])(=[O:28])[C:3]([CH3:2])=[CH2:4] |f:1.2,4.5,^1:26|
|
Inputs


Step One
[Compound]
|
Name
|
1000
|
|
Quantity
|
1303 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
[Compound]
|
Name
|
solids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
184 g of an aqueous AgAg stream is added over a 40 minute period
|
|
Duration
|
40 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 0.75% shell and core agglomerating agent is added
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.15% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
